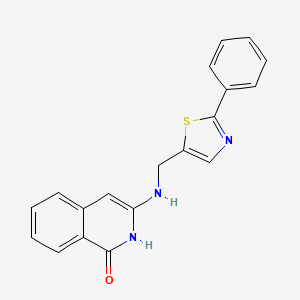

3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one

Description

Properties

Molecular Formula |

C19H15N3OS |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

3-[(2-phenyl-1,3-thiazol-5-yl)methylamino]-2H-isoquinolin-1-one |

InChI |

InChI=1S/C19H15N3OS/c23-18-16-9-5-4-8-14(16)10-17(22-18)20-11-15-12-21-19(24-15)13-6-2-1-3-7-13/h1-10,12H,11H2,(H2,20,22,23) |

InChI Key |

CMFIWGMTQHIBIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)CNC3=CC4=CC=CC=C4C(=O)N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting from a phenyl-substituted thiazole precursor.

Attachment of the Isoquinolinone Moiety: Through a series of condensation and cyclization reactions.

Final Coupling Step:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially altering the thiazole or isoquinolinone rings.

Reduction: Reduction reactions could modify the functional groups attached to the core structure.

Substitution: Various substitution reactions might be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Including halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified biological or chemical properties.

Scientific Research Applications

3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one is a complex organic compound with a molecular formula of C19H15N3OS and a molecular weight of approximately 333.4 g/mol. It is characterized by a thiazole ring and an isoquinolinone moiety, giving it unique structural features. The compound combines various functional groups, contributing to its potential biological activity and chemical reactivity.

Potential Applications

This compound may have diverse applications across several fields due to its unique properties.

- Therapeutic Agent The compound exhibits potential biological activities, particularly as a therapeutic agent. Compounds with similar structures can interact with specific molecular targets, such as enzymes or receptors, potentially leading to the inhibition or activation of pathways that result in observable biological effects.

- Interaction Studies Interaction studies of this compound focus on its mechanism of action involving specific molecular targets. These interactions may lead to significant biological effects, such as modulation of enzymatic activity or receptor signaling pathways. Understanding these interactions is crucial for elucidating the compound's pharmacological profile and potential therapeutic uses.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Anticancer Activity

The 3-amino group of isoquinolin-1(2H)-one derivatives is a key determinant of bioactivity. Comparative studies reveal:

- Thiazolyl substituents: Compounds with thiazolyl groups at the 3-amino position, such as 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (compound 12), exhibit potent antiproliferative activity (average log GI50 = -5.18) against breast (MDA-MB-468), renal (A498), and CNS (SNB-75) cancer cell lines . The phenylthiazole moiety in the target compound likely enhances lipophilicity, improving membrane permeability compared to simpler thiazoles.

- Pyrazolyl substituents: Derivatives like 3-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]isoquinolin-1(2H)-one (10) show selectivity for leukemia (RPMI-8226) and ovarian (OVCAR-4) cancers but lower potency (log GI50 = -4.8) than thiazolyl analogues .

- Aryl substituents: Bulky or electron-withdrawing groups at the 3-amino group (e.g., nitro or trifluoromethyl) reduce activity, highlighting the importance of balanced steric and electronic properties .

Table 1: Anticancer Activity of Selected Isoquinolin-1(2H)-one Derivatives

Role of the C(4) Position

Substituents at the C(4) position of the isoquinolinone core generally diminish activity. For example, derivatives with methyl or hydroxy groups at C(4) show reduced growth inhibition compared to unsubstituted analogues . However, compounds like 4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one (CAS 1430563-76-0) retain moderate activity due to the hydrophilic 5-hydroxy group, suggesting context-dependent effects .

Structural and Functional Comparisons

- Thiazole vs. Thioether Linkages: The target compound’s aminomethyl-thiazole linkage differs from the thioether group in 9c (3-(((1-(2-hydroxyethyl)-5-nitro-1H-benzo[d]imidazol-2-yl)methyl)thio)isoquinolin-1(2H)-one). The thioether group in 9c confers higher polarity (logP = 2.1 vs.

- Phenylthiazole vs. Pyrimidinyl Groups: Suzuki–Miyaura coupling-derived analogues with pyrimidinyl groups at C(8) (e.g., (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one) exhibit distinct activity profiles, favoring renal and prostate cancers over breast cancer .

Biological Activity

3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one, with the CAS number 1246961-09-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological activity, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 333.41 g/mol. Its structure includes an isoquinoline core linked to a thiazole moiety, which is believed to contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1246961-09-0 |

| Molecular Formula | C₁₉H₁₅N₃OS |

| Molecular Weight | 333.41 g/mol |

| LogP | 4.749 |

| PSA | 86.28 Ų |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of thiazole and isoquinoline have demonstrated selective cytotoxicity against various cancer cell lines. In one study, several synthesized compounds exhibited IC₅₀ values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, indicating significant antiproliferative effects .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC₅₀ (μg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 2.3 |

| Compound C | HCT-116 | 7.52 |

These findings suggest that the thiazole and isoquinoline scaffolds may interact with specific molecular targets involved in cancer cell proliferation.

Neuropharmacological Activity

In addition to its anticancer properties, compounds with similar structures have shown inhibitory effects on acetylcholinesterase (AChE) , which is a key enzyme in neurodegenerative diseases such as Alzheimer's. A study reported that certain thiazole derivatives exhibited AChE inhibitory activities with IC₅₀ values ranging from 0.10 μM to 11.40 μM, indicating potential for therapeutic applications in cognitive disorders .

Table 2: AChE Inhibitory Activity of Thiazole Derivatives

| Compound | IC₅₀ (μM) |

|---|---|

| Compound D | 0.80 ± 0.05 |

| Compound E | 2.90 ± 0.10 |

| Donepezil (Standard Drug) | 2.16 ± 0.12 |

Case Study 1: Synthesis and Characterization

A recent publication detailed the synthesis of various isoquinoline-thiazole derivatives, including the target compound, using a novel thiation method followed by chemoselective reactions . The synthesized compounds were characterized using NMR and elemental analysis, confirming their structures.

Case Study 2: In Vivo Studies

In vivo studies are essential for evaluating the therapeutic potential of these compounds. Preliminary studies involving animal models have suggested that these compounds may possess not only anticancer properties but also neuroprotective effects, warranting further investigation into their mechanisms of action .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the isoquinolin-1(2H)-one core in derivatives like 3-(((2-phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one?

- Methodology : The isoquinolin-1(2H)-one scaffold can be synthesized via cyclization reactions using substituted benzamides or aryl amines. For example, tris(methyl)aluminum in 1,2-dichloroethane/toluene under inert atmosphere facilitates regioselective annulation of alkynes with N-alkoxyamides, forming the core structure . Key steps include temperature control (0–90°C) and catalyst selection to avoid side reactions.

Q. How do researchers validate the structural integrity of synthesized derivatives?

- Methodology : Use multi-spectral analysis:

- IR spectroscopy to confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹).

- NMR (¹H/¹³C) to verify substituent positions and aromaticity (e.g., thiazole protons resonate at δ 7.2–8.5 ppm).

- Elemental analysis (C, H, N) to ensure purity (>95%) .

Q. What preliminary assays are used to evaluate anticancer activity?

- Methodology : Screen against the NCI-60 human tumor cell line panel. Compounds are tested at 10 μM in triplicate, with growth inhibition (GI₅₀) and total growth inhibition (TGI) calculated via sulforhodamine B assay. Prioritize compounds with average log GI₅₀ ≤ -5.0 (e.g., thiazolyl-substituted derivatives showed log GI₅₀ = -5.18) .

Advanced Research Questions

Q. How do substituents at the 3-amino group influence cytotoxicity and selectivity in isoquinolin-1(2H)-one derivatives?

- Methodology :

- Thiazolyl/pyrazolyl groups enhance activity by improving target binding (e.g., 3-(1,3-thiazol-2-ylamino) derivatives show selectivity for renal and breast cancer cell lines).

- Bulky/acceptor substituents (e.g., bromophenyl) reduce activity due to steric hindrance or electronic effects.

- Compare log LC₅₀ values to assess selectivity; compounds with log LC₅₀ > -4.0 indicate low nonspecific toxicity .

Q. What computational approaches predict binding modes of thiazole-containing derivatives to oncogenic targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of targets like PI3K or PARP.

- Prioritize poses with hydrogen bonds between the thiazole nitrogen and catalytic residues (e.g., Lys833 in PI3Kγ).

- Validate with MD simulations (10 ns) to assess stability of ligand-protein interactions .

Q. How can conflicting SAR data from different cancer cell lines be resolved?

- Methodology :

- Cluster analysis of NCI-60 data to identify cell line-specific sensitivity (e.g., MDA-MB-468 vs. OVCAR-4).

- Pathway enrichment analysis (e.g., KEGG) to link structural features to signaling pathways (e.g., thiazole derivatives may target EGFR or mTOR).

- Validate hypotheses using siRNA knockdown or Western blotting for pathway markers .

Q. What strategies mitigate metabolic instability in the isoquinolin-1(2H)-one scaffold?

- Methodology :

- Microsomal stability assays (human liver microsomes, 1 mg/mL protein, 1 hr incubation) to identify vulnerable sites (e.g., methyleneamino linker).

- Introduce electron-withdrawing groups (e.g., fluorine) or replace labile bonds (e.g., amide → urea) to improve half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.